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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B15566195 Get Quote

Disclaimer: The initial identifier "YP-02259L-C" did not yield specific results in publicly available

scientific literature. This guide focuses on Sclerotiamide, a natural product isolated from fungi

such as Aspergillus sclerotiorum, which aligns with the predicted context of the query.

Sclerotiamide has demonstrated notable antibacterial activity through a novel mechanism of

action.

This document provides a comprehensive overview of the current scientific understanding of

Sclerotiamide's antimicrobial properties, intended for researchers, scientists, and professionals

in drug development.

Executive Summary
Sclerotiamide is a paraherquamide-related indolinone natural product that has been identified

as the first non-peptide-based activator of the bacterial caseinolytic protease P (ClpP).[1][2]

This unique mechanism of action, which involves inducing unregulated proteolysis within

bacterial cells, makes Sclerotiamide a compelling candidate for the development of new

antibacterial agents, particularly in the context of rising antimicrobial resistance.[1] While its

antibacterial properties are the most thoroughly documented, related compounds from the

same fungal sources have shown antifungal potential.

Antibacterial Activity
Mechanism of Action: ClpP Activation
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The primary antibacterial mechanism of Sclerotiamide is the activation of the ClpP protease.[1]

[2] In bacteria, the ClpP system is crucial for maintaining cellular homeostasis by degrading

defective or obsolete proteins.[1] Typically, ClpP's activity is tightly regulated by associated

ATPases (chaperones). Sclerotiamide bypasses this regulation, directly activating ClpP and

leading to uncontrolled degradation of large polypeptides and unstructured proteins.[1] This

"bacterial self-digestion" ultimately results in cell death.[1] This activation mechanism is a

departure from traditional antibiotics that inhibit essential cellular processes, offering a potential

advantage against dormant or biofilm-forming bacteria.[1]
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Figure 1: Mechanism of Sclerotiamide-induced bacterial cell death via ClpP activation.

Quantitative Antibacterial Data
While Sclerotiamide has been shown to activate recombinant E. coli ClpP, it did not inhibit the

growth of efflux pump deficient Escherichia coli or Pseudomonas aeruginosa strains at
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concentrations up to 100 µM.[1] This suggests that while the compound engages its target,

further optimization of its potency is necessary for effective whole-cell activity.[1]

Compound Organism Strain MIC (µM) Reference

Sclerotiamide Escherichia coli
M5418 (ΔacrB,

ΔacrD, etc.)
>100 [1]

Sclerotiamide
Pseudomonas

aeruginosa

PAO1116

(ΔmexAB-oprM,

etc.)

>100 [1]

Antifungal Activity
Direct quantitative data on the antifungal activity of Sclerotiamide is limited in the available

literature. However, other metabolites isolated from Aspergillus species, the same genus from

which Sclerotiamide is derived, have demonstrated antifungal properties.

Compound Fungal Species Activity Reference

Sclerolizine Candida albicans
Antifungal activity

noted
[3]

Carbonarin I Candida albicans
Antifungal activity

noted
[3]

Penicillic Acid Candida albicans MIC: 50 µg/mL [4]

It is important to note that these are distinct compounds from Sclerotiamide, but their origin

from the same or related fungal species suggests that metabolites from Aspergillus

sclerotiorum are a promising source for novel antifungal agents.

Experimental Protocols
Isolation and Purification of Sclerotiamide
Sclerotiamide is a fungal natural product.[1] Its isolation typically involves bioassay-guided

fractionation of organic extracts from the sclerotia of Aspergillus sclerotiorum.
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Figure 2: General workflow for the isolation of Sclerotiamide.

Antibacterial Activity Assays
The MIC is determined using a 2-fold serial dilution method in 96-well microtiter plates.[1]

Bacterial Culture: Bacterial strains are subcultured in fresh Luria-Bertani (LB) media and

grown to an optical density at 600 nm (OD600) of approximately 1.0.[1]

Inoculation: The bacterial culture is diluted to a density of 105 cells per mL in LB media

containing 2-fold increasing concentrations of Sclerotiamide.[1]

Incubation: The microtiter plates are incubated at 37°C for 18 hours.[1]

Analysis: The MIC is determined as the lowest concentration of the compound that results in

no visible bacterial growth.[1]
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This assay measures the activation of ClpP by monitoring the degradation of a fluorescently

labeled substrate.[1]

Assay Setup

Reaction and Detection

Recombinant E. coli ClpP
(257 nM)

Pre-incubate at 37°C
for 15 minutes

Sclerotiamide
(Test Concentrations)

Add FITC-β-Casein
(Final Conc. 4.5 µM)

Incubate at 37°C

Monitor Fluorescence Increase
(Ex: 485 nm, Em: 538 nm)

over 6 hours

Click to download full resolution via product page

Figure 3: Workflow for the FITC-Casein degradation assay to measure ClpP activation.

Protocol Steps:

Pre-incubation: A 257 nM solution of tetradecameric E. coli ClpP in buffer (25 mM Tris-HCl,

pH 7.5, and 100 mM KCl) is incubated with varying concentrations of Sclerotiamide at 37°C
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for 15 minutes in a 96-well plate.[1]

Reaction Initiation: FITC-β-casein solution is added to each well to a final concentration of

4.5 µM.[1]

Fluorescence Monitoring: The plate is incubated at 37°C, and the hydrolysis of the

fluorogenic substrate is monitored by measuring the increase in fluorescence (excitation: 485

nm; emission: 538 nm) every 30 minutes for 6 hours.[1]

Controls: ADEP1 is used as a positive control, and DMSO (1%) serves as a negative control.

[1]

This method provides a qualitative confirmation of ClpP-mediated protein degradation.[1]

Reaction Mixture: A 420 nM solution of E. coli or B. subtilis ClpP is incubated with the test

compound at 37°C for 15 minutes.[1]

Substrate Addition: Bovine β-casein is added to a final concentration of 7.5 µM.[1]

Quenching: The reaction is stopped at various time points (e.g., 5 min, 30 min, 1 h, 2 h) by

adding Laemmli loading buffer and heating at 80°C.[1]

Analysis: The samples are analyzed by SDS-PAGE to visualize the degradation of the casein

substrate.[1]

Conclusion and Future Directions
Sclerotiamide presents a novel and promising antibacterial mechanism through the activation

of the ClpP protease. While the currently identified parent compound shows modest whole-cell

activity, its unique mode of action warrants further investigation and medicinal chemistry efforts

to enhance its potency and spectrum of activity. The potential for antifungal compounds from

the same fungal source, Aspergillus sclerotiorum, also merits further exploration. Future

research should focus on structure-activity relationship (SAR) studies to develop more potent

Sclerotiamide analogs and on comprehensively screening for and characterizing the antifungal

constituents of this fungus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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